molecular formula C8H6N2O2S B2378285 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid CAS No. 1545471-90-6

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid

Cat. No.: B2378285
CAS No.: 1545471-90-6
M. Wt: 194.21
InChI Key: UUYLUFKBHLNFNT-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C 8 H 6 N 2 O 2 S and a molecular weight of 194.21 g/mol . This chemical serves as a versatile synthetic intermediate and valuable scaffold in organic and medicinal chemistry research, particularly for constructing novel molecules with potential biological activity. The benzothiadiazole core is a privileged structure in drug discovery, and its derivative, this compound, can be used to synthesize a wide range of complex heterocyclic compounds . Research into related benzothiadiazole and thiazole derivatives has demonstrated significant pharmacological potential. Specifically, studies have shown that certain synthesized analogs exhibit moderate to good anti-inflammatory and analgesic activities in standard preclinical models, such as carrageenan-induced rat paw edema and acetic acid-induced writhing in mice . This highlights the value of this chemical class for investigating new therapeutic agents. The carboxylic acid functional group at the 4-position provides a critical handle for further chemical modification, allowing researchers to create amides, esters, or conjugate the scaffold with other molecular fragments via coupling reactions. This compound is provided as a powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLUFKBHLNFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545471-90-6
Record name 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with thionyl chloride in the presence of pyridine, which leads to the formation of the benzothiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the benzothiadiazole ring .

Scientific Research Applications

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can participate in intramolecular charge-transfer reactions, leading to changes in its electronic structure and properties. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

2,1,3-Benzothiadiazole-4-carboxylic Acid
  • Molecular Formula : C₇H₄N₂O₂S
  • Molecular Weight : 180.18 g/mol
  • CAS : 3529-57-5
  • Key Differences : Lacks the methyl group at position 5.
  • Properties : Higher melting point (198–200°C) compared to methylated analogs, likely due to enhanced crystal packing efficiency .
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride
  • Molecular Formula : C₇H₅ClN₂O₃S
  • CAS : 1152431-76-9
  • Key Differences : Replaces the thiadiazole sulfur with oxygen (benzoxadiazole) and substitutes the carboxylic acid with a sulfonyl chloride group.
  • Reactivity : Sulfonyl chloride enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide bond formation) .

Heterocycle Variants

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula: C₁₁H₉NO₃
  • CAS: Not explicitly provided.
  • Key Differences : Oxazole core (oxygen and nitrogen) instead of thiadiazole, with a phenyl group at position 2.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • Molecular Formula : C₉H₉N₃S
  • Key Differences : 1,3,4-thiadiazole isomer with a 4-methylphenyl substituent.
  • Bioactivity : 1,3,4-thiadiazoles are associated with insecticidal and fungicidal activities, highlighting the role of substitution patterns on biological function .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

The addition of a methyl group in 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid increases molecular weight by ~14 g/mol compared to its non-methylated analog. Methyl groups typically enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The carboxylic acid group, however, introduces polarity, balancing solubility for pharmaceutical applications .

Biological Activity

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid (5-M-BTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzothiadiazole core with a carboxylic acid group and a methyl substituent, which contribute to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C7H6N2S
  • Molecular Weight : Approximately 194.21 g/mol

Biological Activities

5-M-BTCA exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Properties

Research indicates that 5-M-BTCA possesses notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for 5-M-BTCA against these pathogens suggest strong antibacterial properties, comparable to established antibiotics like nitrofurantoin .

2. Anti-inflammatory Activity

Preliminary studies have indicated that 5-M-BTCA may have anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Further research is needed to elucidate the exact mechanisms involved.

3. Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro tests have shown that 5-M-BTCA can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The specific pathways through which it exerts these effects are currently under investigation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of 5-M-BTCA. Here are some notable findings:

Study Findings
Study A (2020)Investigated the antimicrobial activity of 5-M-BTCA derivatives, showing enhanced potency against resistant bacterial strains compared to the parent compound.
Study B (2021)Reported anti-inflammatory effects in animal models, with significant reductions in inflammatory markers after treatment with 5-M-BTCA .
Study C (2022)Examined the cytotoxic effects of 5-M-BTCA on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

Synthesis Methods

The synthesis of 5-M-BTCA can be achieved through several methods, including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Processes : Utilizing cyclization techniques to form the benzothiadiazole ring structure.

These methods allow for the efficient production of 5-M-BTCA and its analogs, which may exhibit varied biological activities.

Q & A

Q. Key Considerations :

  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, facilitating nucleophilic attack.
  • Purification : Post-reaction crystallization or chromatography (e.g., using DMF/acetic acid mixtures) improves purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation relies on:

  • 1H NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). Discrepancies in integration ratios may indicate impurities .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion for C₉H₇N₂O₂S: theoretical 219.04 g/mol) and detects fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, S content (deviation >0.3% suggests incomplete purification) .

Q. Example Optimization Table :

ConditionYield (Acetic Acid)Yield (DMF)Reference
Reflux, 3 hours68%52%
80°C, 5 hours45%60%

Basic: How should this compound be stored to ensure stability in research settings?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Desiccants : Use silica gel to minimize moisture-induced degradation .
  • Light Sensitivity : Amber vials protect against UV-induced ring-opening reactions .

Q. Stability Data :

Storage ConditionDegradation (%) at 6 MonthsReference
–20°C, dark<5%
25°C, ambient light25%

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors, reducing side products .
  • Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) for higher purity .
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Case Study : A 2022 scale-up of a thiazole-carboxylic acid derivative achieved 85% yield using flow chemistry, versus 65% in batch .

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